molecular formula C9H15Cl2N3O2 B2463297 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride CAS No. 2377031-96-2

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2463297
CAS No.: 2377031-96-2
M. Wt: 268.14
InChI Key: WWOKGJHLWBWAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H13N3O2.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method involves the use of β-keto esters, which are treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates are then reacted with various N-mono-substituted hydrazines to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
  • 4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride is a chemical compound with the molecular formula C9H13N3O22HCl\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2\cdot 2\text{HCl}. It is a derivative of pyrazole, a five-membered heterocyclic compound, and is notable for its potential biological activities, including applications in medicinal chemistry.

The biological activity of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, influencing metabolic pathways by binding to active sites on enzymes, thereby modulating their activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anti-inflammatory Activity : Investigated for its potential to reduce inflammation through the inhibition of specific inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
  • Enzyme Inhibition : It has been evaluated as a biochemical probe for studying enzyme functions, particularly in metabolic processes.

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of several pyrazole derivatives, including 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. Further studies are needed to elucidate its efficacy in vivo and its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid Moderate anticancer activity
4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid Lower anti-inflammatory effects
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid Strong anti-inflammatory and anticancer properties

The unique substitution pattern on the pyrazole ring of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride contributes to its distinct biological properties compared to other similar compounds.

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves reactions between piperidine and various pyrazole derivatives under controlled conditions. Key reactions include:

  • Oxidation : Using potassium permanganate.
  • Reduction : Utilizing lithium aluminum hydride.

These reactions can lead to various derivatives that may exhibit different biological activities.

Properties

IUPAC Name

4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOKGJHLWBWAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(NN=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.